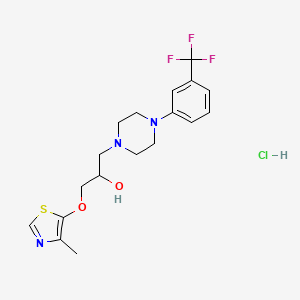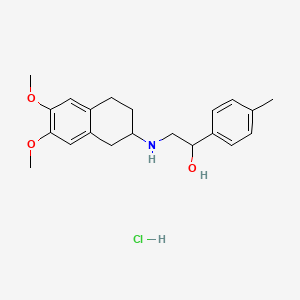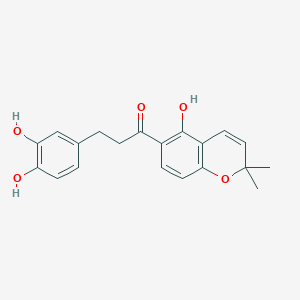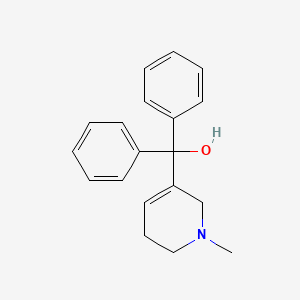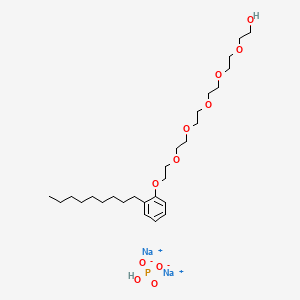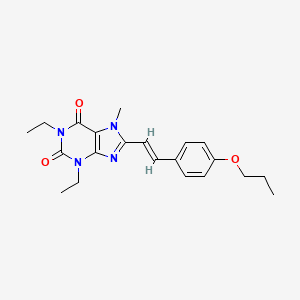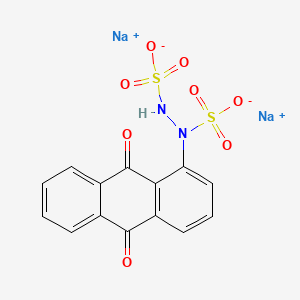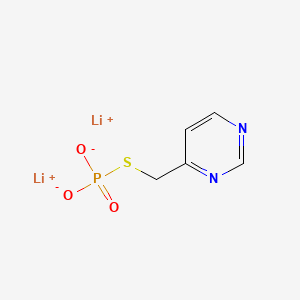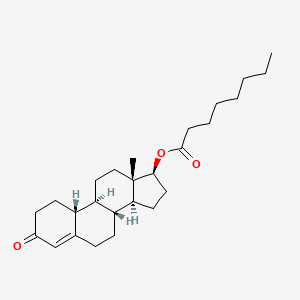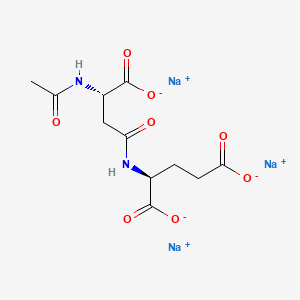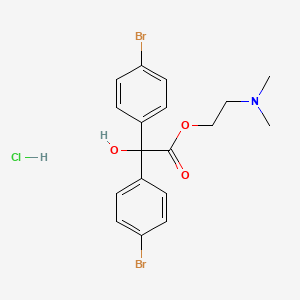
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(dimethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound It is characterized by the presence of bromine atoms, a hydroxy group, and a dimethylaminoethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common method includes the bromination of phenylacetic acid to introduce bromine atoms at specific positions. This is followed by esterification and the introduction of the dimethylaminoethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pH, are crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(dimethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Bromo-substituted compounds: Compounds with bromine atoms at different positions or with different functional groups.
Uniqueness
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to the specific combination of bromine atoms, hydroxy group, and dimethylaminoethyl ester moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
134871-08-2 |
|---|---|
Fórmula molecular |
C18H20Br2ClNO3 |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate;hydrochloride |
InChI |
InChI=1S/C18H19Br2NO3.ClH/c1-21(2)11-12-24-17(22)18(23,13-3-7-15(19)8-4-13)14-5-9-16(20)10-6-14;/h3-10,23H,11-12H2,1-2H3;1H |
Clave InChI |
YOCDUDXMJWAIOV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





